5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine
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Overview
Description
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is a purine nucleoside analogue. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine typically involves the modification of uridine derivatives. One common method includes the use of phosphoramidites as intermediates in the synthesis of oligonucleotides . The reaction conditions often involve the use of protective groups and specific reagents to ensure the selective modification of the uridine molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Scientific Research Applications
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation and DNA damage response .
Comparison with Similar Compounds
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is unique among purine nucleoside analogs due to its specific modifications, which enhance its biological activity. Similar compounds include:
2’-O-(2-Methoxyethyl)-5-methyluridine: Another uridine derivative used in oligonucleotide synthesis.
2’-O-(2-Methoxyethyl)uridine: A uridine derivative used as a building block for cross-linking oligonucleotides. These compounds share similar structural features but differ in their specific modifications and biological activities
Properties
Molecular Formula |
C13H20N2O8 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
LPZQAPSGHLHAHJ-DNRKLUKYSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Origin of Product |
United States |
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